(1E)-N-Benzyl-1-([1,1'-biphenyl]-4-yl)ethan-1-imine
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Overview
Description
(1E)-N-Benzyl-1-([1,1’-biphenyl]-4-yl)ethan-1-imine is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a functional group with the general structure R2C=NR’ (where R and R’ can be alkyl or aryl groups). This compound is notable for its unique structure, which includes a benzyl group and a biphenyl moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Benzyl-1-([1,1’-biphenyl]-4-yl)ethan-1-imine typically involves the condensation reaction between a primary amine and an aldehyde or ketone. In this case, benzylamine reacts with 4-biphenylcarboxaldehyde under mild conditions to form the Schiff base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a catalytic amount of acid (e.g., acetic acid) may be added to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Benzyl-1-([1,1’-biphenyl]-4-yl)ethan-1-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines.
Scientific Research Applications
(1E)-N-Benzyl-1-([1,1’-biphenyl]-4-yl)ethan-1-imine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1E)-N-Benzyl-1-([1,1’-biphenyl]-4-yl)ethan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Benzylideneaniline: Another Schiff base with a similar structure but different substituents.
N-Benzylidene-4-methoxyaniline: A Schiff base with a methoxy group on the aromatic ring.
N-Benzylidene-4-nitroaniline: A Schiff base with a nitro group on the aromatic ring.
Uniqueness
(1E)-N-Benzyl-1-([1,1’-biphenyl]-4-yl)ethan-1-imine is unique due to the presence of the biphenyl moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new applications in various fields.
Properties
CAS No. |
89984-25-8 |
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Molecular Formula |
C21H19N |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-benzyl-1-(4-phenylphenyl)ethanimine |
InChI |
InChI=1S/C21H19N/c1-17(22-16-18-8-4-2-5-9-18)19-12-14-21(15-13-19)20-10-6-3-7-11-20/h2-15H,16H2,1H3 |
InChI Key |
BDXGSJVNRYLXKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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